![molecular formula C23H22N2O5S2 B405416 ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B405416.png)
ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazole and pyrimidine families This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as methoxy, thienyl, and carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method starts with the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding benzylidene intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 2-thiophenecarboxylic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Alcohol derivatives with reduced polarity.
Substitution: Compounds with new functional groups replacing the methoxy groups.
科学的研究の応用
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ETHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The thiazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 2-(2,4-dimethoxybenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group, leading to different reactivity and biological activity.
METHYL (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: Methyl ester instead of ethyl ester, affecting its solubility and reactivity.
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-furyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a furan ring instead of a thienyl ring, altering its electronic properties and biological activity.
Uniqueness
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities
特性
分子式 |
C23H22N2O5S2 |
|---|---|
分子量 |
470.6g/mol |
IUPAC名 |
ethyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O5S2/c1-5-30-22(27)19-13(2)24-23-25(20(19)17-7-6-10-31-17)21(26)18(32-23)11-14-8-9-15(28-3)12-16(14)29-4/h6-12,20H,5H2,1-4H3/b18-11- |
InChIキー |
LOKPCCBBUUFWEO-WQRHYEAKSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


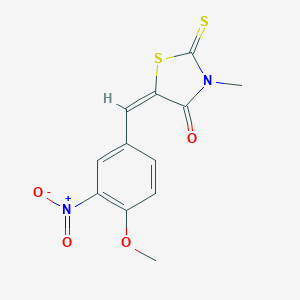
![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405336.png)
![(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B405337.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-bromophenyl)methanone](/img/structure/B405340.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405341.png)
![(4-Bromophenyl)[8-methyl-1,2-bis(propylsulfonyl)indolizin-3-yl]methanone](/img/structure/B405342.png)
![3-(4-METHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-A]ISOQUINOLINE](/img/structure/B405343.png)
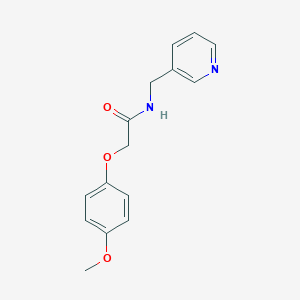
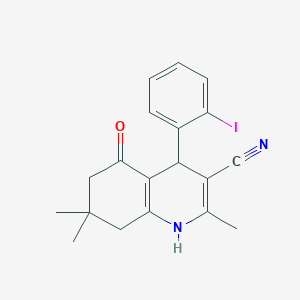
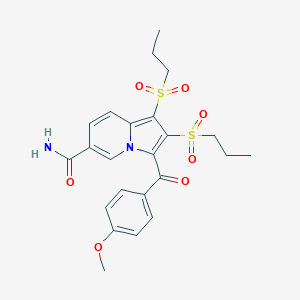
![N-(4-benzhydryl-1-piperazinyl)-N-[1-(4-chlorophenyl)ethylidene]amine](/img/structure/B405352.png)
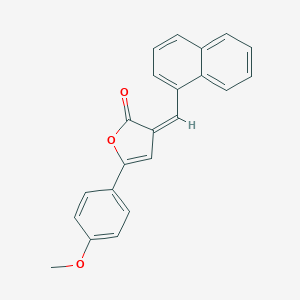
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B405355.png)
![5-(3,4-dimethylphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B405356.png)
